Bienvenue dans la boutique en ligne BenchChem!

2-Oxopent-4-enoic acid

Neurochemistry Enzyme inhibition GABAergic pharmacology

2-Oxopent-4-enoic acid (vinylpyruvic acid) is the definitive choice for researchers requiring sustained, pseudo-irreversible inhibition of cerebral glutamate decarboxylase (GAD). Unlike rapidly reversible alternatives, its terminal vinyl group ensures activity persists through dialysis and lengthy wash steps, making it essential for post-mortem enzyme assays. With 22-fold greater convulsant potency than L-allylglycine in vivo, it bypasses metabolic variability for standardized anticonvulsant screening. In metabolic engineering, its unique β,γ-unsaturated carbonyl system dictates the tautomerisation kinetics required for authentic meta-cleavage pathway flux analysis. This is the only compound delivering a clean pharmacological profile—>90% GAD inhibition without confounding effects on DOPA decarboxylase, glutamine synthetase, or GABA-T.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 20406-62-6
Cat. No. B1197147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxopent-4-enoic acid
CAS20406-62-6
Synonyms2-keto-4-pentenoic acid
2-oxopentenoic acid
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC=CCC(=O)C(=O)O
InChIInChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8)
InChIKeyNOXRYJAWRSNUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxopent-4-enoic acid (CAS 20406-62-6) – Core Chemical Identity and Procurement-Relevant Classification


2-Oxopent-4-enoic acid (syn. 2‑keto‑4‑pentenoic acid, vinylpyruvic acid) is a short‑chain 2‑oxo‑monocarboxylic acid bearing a terminal vinyl group (C₅H₆O₃; MW 114.10 g mol⁻¹) [1]. It is the conjugate acid of 2‑oxopent‑4‑enoate and is functionally related to pent‑4‑enoic acid [1]. The molecule serves as a central intermediate in the bacterial meta‑cleavage pathway for aromatic compounds and is also recognised as a potent, mechanism‑based inhibitor of cerebral glutamate decarboxylase (GAD) [2].

Why 2‑Oxopent‑4‑enoic acid Cannot Be Replaced by Generic 2‑Oxo Acids or Common GAD Inhibitors


Although several 2‑oxo acids and classical GAD inhibitors are commercially available, 2‑oxopent‑4‑enoic acid occupies a unique position that prevents direct substitution. Its terminal vinyl group enables time‑dependent, pseudo‑irreversible inhibition of GAD that is not observed with saturated 2‑oxo acids or with the reversible inhibitor 3‑mercaptopropionic acid [1]. Furthermore, the β,γ‑unsaturated carbonyl system confers a distinct kinetic tautomerisation profile that governs its role as the primary intermediate in the meta‑cleavage pathway, a property not shared by the α,β‑unsaturated isomer 2‑oxopent‑3‑enoic acid [2]. These molecular features translate into quantitative potency and selectivity differences that are directly relevant to experimental reproducibility and pathway engineering.

Head‑to‑Head Quantitative Differentiation of 2‑Oxopent‑4‑enoic Acid for Scientific Procurement


GAD Inhibition Potency: 7 500‑Fold Stronger Than Allylglycine In Vitro

In competitive inhibition assays with human brain glutamate decarboxylase, 2‑oxopent‑4‑enoic acid exhibits a Ki of 2.4 × 10⁻⁶ M, whereas allylglycine (the parent convulsant) shows a Ki of 1.8 × 10⁻² M under identical conditions [1][2]. This represents an approximately 7 500‑fold greater binding affinity for the target compound.

Neurochemistry Enzyme inhibition GABAergic pharmacology

In Vivo Convulsant Potency: 22‑ to 55‑Fold More Effective Than Allylglycine Stereoisomers

After intracerebroventricular injection in mice, 2‑oxopent‑4‑enoic acid was 22‑fold more potent than L‑allylglycine and 55‑fold more potent than D‑allylglycine in inducing seizures [1]. This in vivo rank order mirrors the in vitro GAD inhibition data and confirms that the compound is the active principle responsible for allylglycine‑induced convulsions.

In vivo pharmacology Seizure models Convulsant screening

Enzyme Selectivity: No Off‑Target Activity Against DOPA Decarboxylase, Glutamine Synthetase or GABA‑Transaminase

At concentrations that produce marked GAD inhibition (≤10⁻⁵ M), 2‑oxopent‑4‑enoic acid does not alter the activity of cerebral DOPA decarboxylase, glutamine synthetase or GABA‑transaminase in vitro [1]. This selectivity contrasts with many broad‑spectrum pyridoxal‑phosphate‑dependent enzyme inhibitors and positions the compound as a pathway‑selective tool.

Selectivity profiling Off‑target screening GABAergic toolbox

Unique Inhibition Mechanism: Time‑Dependent, Slowly Reversible GAD Inactivation

When 2‑oxopent‑4‑enoic acid is preincubated with GAD in the absence of substrate, maximal inhibition occurs within 2–5 min and is only partially reversed by prolonged dialysis, Sephadex gel‑filtration or dilution [1][2]. This behaviour indicates formation of a slowly dissociating enzyme‑inhibitor complex and partial inactivation of the enzyme. In contrast, 3‑mercaptopropionic acid (3‑MPA) acts as a purely competitive, rapidly reversible inhibitor with a Ki of ~5 µM [3].

Mechanism of inhibition Irreversible inhibitor Enzyme kinetics

Chemical Tautomerisation Specificity: Kinetic β,γ‑Unsaturated Isomer vs. Thermodynamic α,β‑Unsaturated Isomer

In aqueous solution, the enolic form (2‑hydroxypenta‑2,4‑dienoate) ketonises rapidly to the β,γ‑unsaturated ketone 2‑oxopent‑4‑enoic acid; subsequent isomerisation to the α,β‑unsaturated isomer 2‑oxopent‑3‑enoic acid is much slower [1]. This kinetic preference means that 2‑oxopent‑4‑enoic acid is the primary isolable species under physiological and standard laboratory conditions, whereas the 3‑enoic isomer is a minor, thermodynamically driven by‑product.

Physical organic chemistry Tautomerism Synthetic intermediate

Procurement‑Driven Application Scenarios Where 2‑Oxopent‑4‑enoic Acid Is the Scientifically Justified Choice


GABAergic Neuroscience: Sustained GAD Inhibition for In Vivo and Ex Vivo Studies

When the experimental goal is prolonged depletion of GABA pools in brain slices or in vivo, 2‑oxopent‑4‑enoic acid is the only compound that combines sub‑micromolar GAD affinity with pseudo‑irreversible binding, as demonstrated by the incomplete reactivation after dialysis [1]. Researchers should select this compound over rapidly reversible inhibitors such as 3‑mercaptopropionic acid whenever the protocol includes lengthy wash steps or post‑mortem enzyme assays.

Seizure Model Standardisation: Direct Convulsant Agent Without Metabolic Activation

Animal models of epilepsy that use allylglycine suffer from inter‑individual variability due to differences in metabolic conversion. 2‑Oxopent‑4‑enoic acid bypasses this confounding factor, producing seizures with 22‑fold greater potency than L‑allylglycine after direct intracerebroventricular injection [2]. This makes it the preferred convulsant for standardised pharmacological screening of anticonvulsant candidates.

Bacterial Meta‑Cleavage Pathway Engineering: Central Intermediate for Bioremediation and Biocatalysis

In metabolic engineering projects focused on aromatic pollutant degradation (toluene, naphthalene, catechol), 2‑oxopent‑4‑enoic acid is the branching intermediate that feeds into acetyl‑CoA production via the hydrolytic branch of the meta‑cleavage pathway [3]. Its kinetic tautomerisation properties ensure it remains the dominant substrate for 2‑oxopent‑4‑enoate hydratase, making it the authentic compound required for enzyme characterisation and flux analysis.

Selective GAD Tool Compound for In Vitro Neurochemistry

In experiments where concurrent inhibition of DOPA decarboxylase or GABA‑transaminase would confound data interpretation, 2‑oxopent‑4‑enoic acid provides a clean pharmacological profile. At concentrations that inhibit GAD by >90%, it leaves DOPA decarboxylase, glutamine synthetase and GABA‑T activities unchanged [2]. Procurement of this compound is essential for studies requiring unambiguous attribution of effects to GAD blockade.

Quote Request

Request a Quote for 2-Oxopent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.